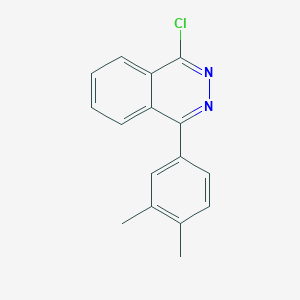

1-Chloro-4-(3,4-dimethylphenyl)phthalazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

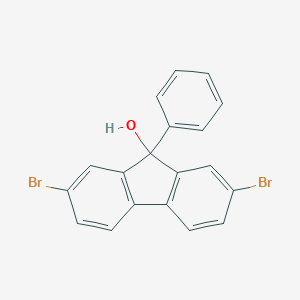

1-Chloro-4-(3,4-dimethylphenyl)phthalazine (CDMPP) is a chlorinated aromatic compound that has been studied for its potential uses in a variety of scientific research applications. CDMPP is a member of a class of compounds known as phthalazines, which are commonly used in the synthesis of pharmaceuticals and other compounds. CDMPP has been studied for its potential as an intermediate in the synthesis of various compounds, as well as its potential as a therapeutic agent.

科学研究应用

Application in Cancer Research

- Scientific Field : Biomedical Sciences, specifically Oncology .

- Summary of the Application : “1-Chloro-4-(3,4-dimethylphenyl)phthalazine” is used in the synthesis of novel phthalazine derivatives, which have potential anticancer and antioxidant properties .

- Methods of Application or Experimental Procedures : The compound is used as a reactive starting material in the synthesis of phthalazine derivatives. These derivatives are then screened for their antitumor activity against four human tumor cell lines using MTT assay .

- Results or Outcomes : Some of the synthesized derivatives showed potent cytotoxic effects when compared with doxorubicin, a standard drug. In addition, investigation of antioxidant activity revealed that hydrazinylphthalazine has the highest activity .

Synthesis of Heterocyclic Compounds

- Scientific Field : Organic Chemistry .

- Summary of the Application : Phthalazine derivatives, including “1-Chloro-4-(3,4-dimethylphenyl)phthalazine”, can be used as building blocks for heterocycles as well as fused heterocyclic compounds .

- Methods of Application or Experimental Procedures : The compound is used in the synthesis of new phthalazine derivatives, including 1H-pyrazolo[1,2-b] phthalazine-5,10-dione derivatives .

- Results or Outcomes : The synthesized phthalazine derivatives have shown a variety of pharmacological properties and clinical applications .

Pharmacological Applications

- Scientific Field : Pharmacology .

- Summary of the Application : Phthalazine derivatives have been reported to possess a variety of pharmacological properties including anticonvulsant, cardiotonic, antitumor, antihypertensive, antithrombotic, antidiabetic, antimicrobial, antitrypanosomal, anti-inflammatory, cytotoxic, vasorelaxant, and vascular endothelial growth factor receptor 11 (VEGFR-2) inhibitory .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific pharmacological property being investigated .

- Results or Outcomes : The results or outcomes would also depend on the specific pharmacological property being investigated .

Synthesis of Novel Phthalazine Derivatives

- Scientific Field : Organic Chemistry .

- Summary of the Application : “1-Chloro-4-(3,4-dimethylphenyl)phthalazine” is used as a reactive starting material in the synthesis of novel phthalazine derivatives .

- Methods of Application or Experimental Procedures : The compound reacts with different carbon, nitrogen, oxygen, and sulfur nucleophiles to synthesize a new series of phthalazine derivatives .

- Results or Outcomes : Some of the synthesized derivatives showed potent cytotoxic effects when compared with doxorubicin, a standard drug .

Synthesis of Degradable and Chemically Recyclable Polymers

- Scientific Field : Polymer Chemistry .

- Summary of the Application : “1-Chloro-4-(3,4-dimethylphenyl)phthalazine” can be used in the synthesis of degradable and chemically recyclable polymers .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific type of polymer being synthesized .

- Results or Outcomes : The results or outcomes would also depend on the specific type of polymer being synthesized .

属性

IUPAC Name |

1-chloro-4-(3,4-dimethylphenyl)phthalazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2/c1-10-7-8-12(9-11(10)2)15-13-5-3-4-6-14(13)16(17)19-18-15/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYXXMBDNZTEND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423299 |

Source

|

| Record name | 1-chloro-4-(3,4-dimethylphenyl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-(3,4-dimethylphenyl)phthalazine | |

CAS RN |

129842-38-2 |

Source

|

| Record name | 1-chloro-4-(3,4-dimethylphenyl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B161849.png)